Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C12H9Cl2NO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3,4-dichlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The exact mechanism of action of Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and dichlorophenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl 3-[(3,4-dichlorophenyl)sulfonyl]thiophene-2-carboxylate
- Methyl 3-[(3,4-dichlorophenyl)amino]thiophene-2-carboxylate
- Methyl 3-[(3,4-dichlorophenyl)thio]thiophene-2-carboxylate
Comparison: Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the sulfamoyl group, which can impart different chemical and biological properties compared to its sulfonyl, amino, or thio analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C12H9Cl2NO4S2 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-7-2-3-8(13)9(14)6-7/h2-6,15H,1H3 |
InChI Key |
PWCFGDABSUYDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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